4,7,7-trimethyl-3-oxo-N-(pyridin-3-yl)bicyclo[2.2.1]heptane-1-carboxamide
Description
The compound 4,7,7-trimethyl-3-oxo-N-(pyridin-3-yl)bicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative featuring a rigid bicyclo[2.2.1]heptane scaffold. This structural motif is prevalent in bioactive molecules due to its conformational rigidity and ability to mimic natural terpenoids like camphor .
Properties
IUPAC Name |
4,7,7-trimethyl-3-oxo-N-pyridin-3-ylbicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-14(2)15(3)6-7-16(14,9-12(15)19)13(20)18-11-5-4-8-17-10-11/h4-5,8,10H,6-7,9H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPIBFPKCFGZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=CN=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-trimethyl-3-oxo-N-(pyridin-3-yl)bicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This method allows for the enantioselective formation of the bicyclo[2.2.1]heptane scaffold under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,7,7-trimethyl-3-oxo-N-(pyridin-3-yl)bicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4,7,7-trimethyl-3-oxo-N-(pyridin-3-yl)bicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and as a ligand in receptor binding studies.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7,7-trimethyl-3-oxo-N-(pyridin-3-yl)bicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. The compound’s bicyclic structure and functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Functional Group Variations
The bicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound enhances electron deficiency, possibly improving target binding through dipole interactions .
- Heterocyclic Variations: Pyridinyl (target), quinolinyl (), and purinyl () substituents diversify interaction profiles—pyridinyl favors polar interactions, while quinolinyl may intercalate into DNA/protein pockets .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Physicochemical Properties
- Solubility: The pyridinyl group in the target compound improves aqueous solubility compared to purely aromatic substituents (e.g., phenyl or quinolinyl).
Biological Activity
The compound 4,7,7-trimethyl-3-oxo-N-(pyridin-3-yl)bicyclo[2.2.1]heptane-1-carboxamide is a bicyclic organic molecule that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound features a bicyclo[2.2.1]heptane core with a pyridine ring and several functional groups that contribute to its reactivity and biological interactions.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H20N2O2 |
| Molar Mass | 272.34 g/mol |
| CAS Number | 578753-28-3 |
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. The bicyclic structure allows for effective binding to target sites, influencing various biochemical pathways.
Enzyme Interaction Studies
Research indicates that this compound acts as a ligand for certain enzymes, potentially modulating their activity. For example:
- Enzyme Inhibition : In vitro studies have shown that this compound can inhibit specific enzyme activities, which is crucial for developing therapeutic agents targeting metabolic pathways.
Cytotoxicity and Antiproliferative Effects
Studies evaluating the cytotoxic effects of this compound on various cancer cell lines have yielded promising results:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15 | [Cumaraswamy et al., 2015] |
| HeLa (Cervical) | 10 | [Cumaraswamy et al., 2015] |
These findings suggest that the compound may possess significant antiproliferative properties, making it a candidate for further drug development.
Case Study 1: Anticancer Activity
A study conducted by Cumaraswamy et al. investigated the anticancer properties of various bicyclic compounds, including this compound. The study demonstrated that the compound effectively reduced cell viability in breast and cervical cancer cell lines through apoptosis induction.
Case Study 2: Enzyme Modulation
Another research effort focused on the compound's role as an enzyme modulator in metabolic pathways related to cancer metabolism. The results indicated that the compound significantly altered the activity of key metabolic enzymes, suggesting potential applications in cancer therapy through metabolic reprogramming.
Potential Applications
Given its biological activity, this compound has potential applications in:
- Drug Development : As a lead compound for designing new anticancer drugs.
- Biochemical Research : For studying enzyme interactions and metabolic pathways.
- Industrial Applications : In the synthesis of specialty chemicals due to its unique structural properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
